molecular formula C8H8F3N B1427568 N-(2,2-difluoroethyl)-2-fluoroaniline CAS No. 1178171-38-4

N-(2,2-difluoroethyl)-2-fluoroaniline

Cat. No.: B1427568
CAS No.: 1178171-38-4
M. Wt: 175.15 g/mol
InChI Key: OIICTGRTVBJUSH-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)-2-fluoroaniline is a fluorinated aromatic amine characterized by a 2-fluoroaniline backbone substituted with a 2,2-difluoroethyl group at the nitrogen atom. This compound is structurally distinguished by the presence of two fluorine atoms on the ethyl chain and one fluorine on the aromatic ring, which confer unique electronic and steric properties. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of fluorinated bioactive molecules .

Properties

IUPAC Name

N-(2,2-difluoroethyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,8,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIICTGRTVBJUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,2-difluoroethyl)-2-fluoroaniline is a fluorinated organic compound with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound's structure consists of a fluoroaniline backbone with a difluoroethyl substituent. This configuration enhances its lipophilicity and metabolic stability, which are critical factors influencing biological activity.

Compound Name Structure Features Unique Attributes
This compoundDifluoroethyl group attached to the 2-position of anilineIncreased metabolic stability and lipophilicity
2-FluoroanilineOne fluorine atom on the aniline ringLacks the difluoroethyl group
4-FluoroanilineOne fluorine atom para to the amino groupDifferent regioselectivity in electrophilic reactions

Fluorinated compounds like this compound often exhibit enhanced biological properties due to their ability to interact with various biological targets. The presence of fluorine atoms can modify the electronic properties of the compound, potentially leading to increased binding affinity for enzymes and receptors.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic effects.
  • Antitumor Activity : Fluorinated compounds have been shown to possess antitumor properties through mechanisms such as topoisomerase inhibition and interference with DNA replication processes.

Antiviral Properties

Research has indicated that fluorinated nucleosides, which share structural similarities with this compound, have demonstrated significant antiviral activity. For instance, 2′-fluorinated nucleosides have been effective against various viral infections, including HIV and HCV. These findings suggest that this compound could possess similar antiviral properties due to its structural characteristics .

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications in the fluorination pattern significantly affect biological activity. For example, compounds with multiple fluorine substitutions often exhibit enhanced potency against specific biological targets compared to their non-fluorinated counterparts .

A comparative analysis of different derivatives revealed that the introduction of difluoroethyl groups can improve the inhibitory activity against topoisomerase II, a critical enzyme involved in DNA replication .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Fluorinated Anilines

Compound Name Substituents on Aniline Ring N-Substituent Group Molecular Formula Molecular Weight (g/mol)
This compound 2-Fluoro 2,2-Difluoroethyl C₉H₁₀F₃N 201.18 (estimated)
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline () 2-Methoxy (tetrahydrofuran-linked) 2-Fluorobenzyl C₁₈H₂₀FNO₂ 301.36
2-(Difluoromethylsulphonyl)-6-fluoroaniline () 6-Fluoro Difluoromethylsulphonyl C₇H₆F₃NO₂S 225.19
N-[1-(2,4-Dichlorophenyl)ethyl]-2-fluoroaniline () 2-Fluoro 1-(2,4-Dichlorophenyl)ethyl C₁₄H₁₂Cl₂FN 284.16
2-Chloro-N-{1-[2-(difluoromethoxy)phenyl]ethyl}-4-fluoroaniline () 4-Fluoro, 2-Chloro 1-[2-(Difluoromethoxy)phenyl]ethyl C₁₅H₁₃ClF₃NO 315.72

Key Observations :

  • Fluorine Positioning : The target compound’s 2-fluoro substituent contrasts with analogs like the 6-fluoro in and -fluoro in . These positional differences influence dipole moments, solubility, and steric interactions in binding pockets .
  • N-Substituent Complexity : The 2,2-difluoroethyl group is simpler than bulky substituents like the tetrahydrofuran-linked benzyl () or dichlorophenyl-ethyl (), which may reduce metabolic stability but enhance synthetic accessibility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Physical State Purity (%) Melting Point (°C) Solubility (Polarity)
This compound Liquid ≥95% Not reported Moderate (logP ~2.5)
2-(Difluoromethylsulphonyl)-6-fluoroaniline () Solid High Not reported Low (logP ~3.2)
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline () Liquid Not listed Not reported High (logP ~1.8)

Key Observations :

  • State and Polarity : The target compound’s liquid state and moderate logP suggest utility in solution-phase reactions, contrasting with the solid, hydrophobic difluoromethylsulphonyl analog () .
  • Purity: High purity (≥95%) is noted for the target compound and its difluoromethylsulphonyl analog, critical for reproducibility in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,2-difluoroethyl)-2-fluoroaniline
Reactant of Route 2
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N-(2,2-difluoroethyl)-2-fluoroaniline

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